AZD1940 was developed by AstraZeneca and is part of a broader class of synthetic cannabinoids designed to mimic the effects of naturally occurring cannabinoids. Its chemical identity is characterized by the following International Union of Pure and Applied Chemistry (IUPAC) name: N-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)-3-phenylpropan-1-amine. The compound has been studied for its analgesic properties and its effects on the central nervous system, particularly in preclinical models .
The synthesis of AZD1940 involves several key steps, typically beginning with the preparation of intermediate compounds that contain the necessary functional groups for cannabinoid activity. The synthetic pathway can be summarized as follows:
Specific parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity. For instance, controlling the temperature during reaction phases can significantly influence the selectivity of product formation .
AZD1940's molecular structure features a complex arrangement that includes multiple aromatic rings and functional groups conducive to its activity as a cannabinoid receptor agonist.
The three-dimensional conformation of AZD1940 allows it to fit into the binding pockets of CB1 and CB2 receptors effectively, which is crucial for its agonistic activity .
AZD1940 participates in various chemical reactions typical of synthetic cannabinoids:
The mechanism of action for AZD1940 involves:
AZD1940 exhibits several notable physical and chemical properties:
These properties are essential for determining formulation strategies in drug development .
AZD1940 has potential applications across various fields:
Ongoing research aims to elucidate further its therapeutic potential and optimize its use in clinical settings .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3